Tripropionin

Enzymology Lipase Esterase

Tripropionin (CAS 139-45-7), also designated as glyceryl tripropanoate or glycerol tripropionate, is a short-chain triglyceride formally derived from the esterification of glycerol's three hydroxyl groups with propionic acid. It is a clear, colorless to pale yellow oily liquid (boiling point: 175–176 °C at 20 mmHg; density: 1.082 g/mL; refractive index: n20/D 1.434) that is practically insoluble in water but miscible with ethanol and many organic solvents.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 139-45-7
Cat. No. B086974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripropionin
CAS139-45-7
Synonymstripropionin
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(COC(=O)CC)OC(=O)CC
InChIInChI=1S/C12H20O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h9H,4-8H2,1-3H3
InChIKeyYZWRNSARCRTXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.07 mg/mL at 37 °C
slightly soluble in water;  soluble in organic solvents, oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tripropionin CAS 139-45-7: Technical Procurement Guide and Core Properties Overview


Tripropionin (CAS 139-45-7), also designated as glyceryl tripropanoate or glycerol tripropionate, is a short-chain triglyceride formally derived from the esterification of glycerol's three hydroxyl groups with propionic acid [1]. It is a clear, colorless to pale yellow oily liquid (boiling point: 175–176 °C at 20 mmHg; density: 1.082 g/mL; refractive index: n20/D 1.434) that is practically insoluble in water but miscible with ethanol and many organic solvents . As a flavoring agent, it holds FEMA No. 3286 and has been evaluated by JECFA as having 'no safety concern at current levels of intake' [2]. Its fundamental physicochemical and regulatory profile distinguishes it from longer-chain triglyceride counterparts.

Why Short-Chain Triglycerides Are Not Interchangeable: Tripropionin vs. Triacetin and Tributyrin


While Tripropionin, Triacetin (C2 fatty acid chains), and Tributyrin (C4 fatty acid chains) share a glycerol backbone, they exhibit pronounced differences in enzyme substrate specificity, hydrolysis kinetics, in vivo metabolic fate, and material performance [1]. For instance, the odd-chain fatty acid architecture of Tripropionin (C3) directly alters its processing by carboxyl ester hydrolases and lipases compared to its even-chain analogs [2]. Moreover, in industrial applications such as polymer plasticization or biodiesel additive formulation, the chain length difference substantially impacts parameters like glass transition temperature depression and cloud point modification [3][4]. Therefore, substituting Triacetin or Tributyrin for Tripropionin without empirical validation can lead to failed enzymatic assays, unexpected polymer flexibility profiles, or suboptimal fuel cold-flow performance. The following quantitative evidence establishes the precise functional boundaries that justify specific selection of Tripropionin.

Quantitative Differentiation Guide: Tripropionin Procurement Evidence vs. Triacetin and Tributyrin


Substrate Specificity in Enzymatic Assays: Tripropionin as a Distinctive Lipase/Esterase Probe

Tripropionin serves as a critical probe substrate to distinguish between esterases and lipases based on interfacial activation phenomena. In comparative kinetic assays, esterases (e.g., pig liver esterase) exhibit maximal activity against soluble Tripropionin without requiring interfacial activation, whereas lipases (e.g., human pancreatic lipase) achieve half-maximal activity only at concentrations near the solubility limit and require emulsified substrates for maximal turnover [1]. This contrasts with Triacetin and Tributyrin, which are hydrolyzed at comparable rates by both classes of enzymes, thereby offering less discriminatory power for enzyme classification [1]. The specific kinetic profile of Tripropionin hydrolysis directly correlates with its C3 fatty acid chain length and resultant aqueous solubility.

Enzymology Lipase Esterase Substrate Specificity Biochemical Assay

Propionate Delivery and Metabolic Modulation: Tripropionin in Vivo Efficacy Data

Tripropionin offers a palatable and controlled-release delivery vehicle for propionate, a short-chain fatty acid with established metabolic benefits. In a high-fat diet mouse model, dietary supplementation with Tripropionin resulted in significantly reduced body weight compared to control animals after 3 weeks, a reduction attributed specifically to fat loss rather than muscle wasting, and this effect was sustained through 7 weeks without differences in food consumption [1]. Furthermore, Tripropionin-supplemented mice exhibited improved glucose tolerance and insulin sensitivity [1]. Tripropionin's palatability advantage over direct propionate salts addresses a key formulation barrier for dietary interventions.

Metabolic Health Short-Chain Fatty Acids Adiposity Glucose Homeostasis In Vivo

Biodiesel Cold Flow Improvement: Tripropionin Cloud Point Depression Mechanism

Tripropionin acts as a cloud point depressant in biodiesel blends via a mechanism distinct from simple dilution or self-association. Unlike many bio-derived additives whose efficacy is limited by self-association at higher concentrations, Tripropionin interferes with the development of a critical nucleus during crystallization, causing more significant depressions in the cloud point [1]. This property is linked to its molecular size being similar to fatty acid methyl esters (FAMEs) in biodiesel, a characteristic not shared by all short-chain triglyceride additives. While Triacetin is technically a good biodiesel additive, its use in the European Union is constrained by legal limitations on maximum triglyceride content in biodiesel—a regulatory hurdle not uniformly applied to Tripropionin [2].

Biodiesel Fuel Additives Cold Flow Properties Cloud Point Renewable Energy

Polymer Plasticization Efficiency: Tripropionin in Cellulose Acetate Formulations

In the plasticization of cellulose acetate (CA) with a degree of substitution (DS) of 2.5, Tripropionin was evaluated alongside other eco-friendly plasticizers including Triacetin, triethyl citrate, and tributyl citrate [1]. Plasticization of CA with low molecular weight plasticizers, including Tripropionin, triggered an increase in weight loss of 50–90% under accelerated weathering conditions, indicating enhanced degradation [1]. This study positions Tripropionin as part of a toolkit of biodegradable plasticizers where selection depends on balancing hydrophilicity and plasticization efficiency (reduction of Tg). The specific interaction of Tripropionin's C3 ester chains with the CA matrix influences the final thermo-mechanical properties compared to Triacetin's C2 chains or citrate esters.

Bioplastics Plasticizer Cellulose Acetate Polymer Science Eco-Friendly Materials

Intestinal Hydrolysis and Absorption Kinetics: Tripropionin vs. Even-Chain Triglycerides

Tripropionin undergoes complete intracellular hydrolysis in rat small intestine epithelial cells when incubated with everted intestinal sacs, releasing free fatty acids and glycerol [1]. However, the absorption rate of odd-chain fatty acid triglycerides like Tripropionin is markedly slower than that of even-chain counterparts. Specifically, tripropionin and other odd-chain triglycerides were absorbed at a rate of 50% or less compared to the corresponding even-chain fats such as triacetin and tributyrin [2]. This slower absorption profile is a direct consequence of the odd-chain fatty acid structure and differentiates Tripropionin's metabolic handling.

Lipid Digestion Absorption Kinetics Triglyceride Metabolism Gastrointestinal Physiology

Regulatory Safety Profile: JECFA ADI and FEMA GRAS Status for Flavoring Applications

Tripropionin holds a favorable regulatory profile as a flavoring agent, as documented by JECFA and FEMA. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated Tripropionin and assigned an 'ACCEPTABLE' ADI (Acceptable Daily Intake) with the comment 'No safety concern at current levels of intake when used as a flavouring agent' [1]. It is listed with FEMA No. 3286 in the FDA's Substances Added to Food inventory, reflecting its recognition as Generally Recognized as Safe (GRAS) [2]. Acute toxicity data indicate a rat oral LD50 of 6400 mg/kg [3], reinforcing its low toxicity profile relative to many industrial solvents or alternative esters.

Food Additive GRAS Flavoring Agent Regulatory Compliance JECFA

Validated Application Scenarios for Tripropionin Procurement


Enzymology Assay Development: Lipase vs. Esterase Discrimination

Tripropionin is the preferred substrate for developing assays that require unambiguous discrimination between esterases and lipases. Its kinetic behavior—displaying maximal esterase activity in solution and lipase activation only near solubility limits—provides a mechanistic distinction not offered by Triacetin or Tributyrin [6]. Procurement is recommended for laboratories validating new lipase assays or characterizing novel carboxyl ester hydrolases where interfacial activation is a defining criterion.

Metabolic Research: Palatable Propionate Delivery for In Vivo Studies

For preclinical studies investigating the metabolic effects of short-chain fatty acids, Tripropionin serves as a palatable, controlled-release source of propionate. Documented efficacy includes significant reduction in adiposity and improved glucose homeostasis in diet-induced obesity mouse models [6]. This application addresses the palatability and dosing challenges associated with direct propionate salt administration, making Tripropionin a strategic procurement choice for nutraceutical and metabolic disease research programs.

Biodiesel Formulation: Non-Self-Associating Cloud Point Depressant

Tripropionin should be prioritized as a biodiesel additive when formulators seek to mitigate cold flow issues through a mechanism distinct from simple dilution. Its ability to interfere with critical nucleus formation during FAME crystallization leads to more significant cloud point depression without the efficacy loss observed with self-associating additives at higher concentrations [6]. Additionally, Tripropionin may offer regulatory advantages over Triacetin in regions with strict triglyceride content limitations [7].

Biodegradable Polymer Plasticization: Tailored Degradation Profiles

Tripropionin is a candidate plasticizer for cellulose acetate and potentially other biodegradable polymers where enhanced degradation under weathering conditions is desired. As part of a portfolio of eco-friendly plasticizers, it contributes to a 50–90% increase in weight loss under accelerated aging [6]. Procurement decisions should be based on the specific balance of hydrophilicity and glass transition temperature reduction required for the target polymer application.

Lipid Digestion Research: Controlled Hydrolysis Kinetics Model

Tripropionin offers a distinct advantage over even-chain triglycerides for in vitro and in vivo studies of intestinal lipid digestion. Its absorption rate is ≤50% of that of Triacetin and Tributyrin [6][7], providing an extended temporal window for observing hydrolysis and transport mechanisms. This slower kinetic profile makes Tripropionin a valuable model compound for researchers investigating the stepwise enzymatic breakdown and absorption of dietary fats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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